molecular formula C8H14O2 B1623975 Propyl 2-methylisocrotonate CAS No. 53082-57-8

Propyl 2-methylisocrotonate

Cat. No.: B1623975
CAS No.: 53082-57-8
M. Wt: 142.2 g/mol
InChI Key: RZWMDOQSXWAAMC-ALCCZGGFSA-N
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Description

Propyl 2-methylisocrotonate (IUPAC name: propyl 2-methylbut-2-enoate) is an ester derivative of 2-methylisocrotonic acid. Its structure comprises a propyl ester group attached to a substituted crotonate backbone, featuring a branched methyl group at the β-position of the α,β-unsaturated ester.

Properties

CAS No.

53082-57-8

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

propyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5-

InChI Key

RZWMDOQSXWAAMC-ALCCZGGFSA-N

SMILES

CCCOC(=O)C(=CC)C

Isomeric SMILES

CCCOC(=O)/C(=C\C)/C

Canonical SMILES

CCCOC(=O)C(=CC)C

Other CAS No.

53082-57-8

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table compares Propyl 2-methylisocrotonate with structurally related compounds from the provided evidence:

Compound Chemical Structure Functional Groups Molecular Formula Key Applications
This compound Propyl ester of 2-methylbut-2-enoic acid α,β-unsaturated ester C₈H₁₂O₂ Polymer precursors, flavor chemistry
3-(Trimethoxysilyl)propyl methacrylate () Methacrylate with trimethoxysilyl-propyl chain Methacrylate, silane C₁₀H₂₀O₅Si Hybrid scaffolds for bone tissue engineering
Pyridalyl () Dichlorophenyl ether with trifluoromethylpyridylpropyl ether Aryl ether, halogenated substituents C₁₈H₁₃Cl₄F₃NO₂ Insecticide (persistent organic pollutant)
1-(Ethoxymethyl)-2-methoxybenzene (Propyl Rosethyl, ) Benzene with ethoxymethyl and methoxy groups Ether, aromatic C₇H₁₄O₂ Fragrance (rosy, earthy notes with >48h tenacity)

Key Observations:

  • Functional Group Influence : this compound’s α,β-unsaturated ester group enhances reactivity in polymerization (e.g., Michael addition or radical reactions), contrasting with the silane-modified methacrylate in , which is tailored for hybrid material synthesis .
  • Halogen vs. Ester Effects : Pyridalyl () incorporates chlorine and fluorine atoms, increasing molecular weight (491.12 g/mol) and environmental persistence compared to this compound’s simpler ester structure .
  • Tenacity and Solubility : Propyl Rosethyl () exhibits high tenacity (>48 hours) due to its aromatic ether structure, whereas this compound’s volatility and solubility would differ significantly due to its unsaturated ester backbone .

Physicochemical Properties

While direct data for this compound are unavailable, the following inferences are drawn from analogs:

  • Boiling Point : Likely lower than Pyridalyl (due to absence of heavy halogens) but higher than Propyl Rosethyl (unsaturated esters generally have higher polarity than ethers).
  • Reactivity : The α,β-unsaturated ester group makes it more reactive toward nucleophiles compared to ethers like Propyl Rosethyl.
  • Environmental Impact : Unlike Pyridalyl, which is a persistent organic pollutant, this compound is expected to degrade faster due to ester hydrolysis .

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